1-Bromo-2-(cyclopropylmethoxy)cycloheptane
Description
1-Bromo-2-(cyclopropylmethoxy)cycloheptane is a brominated cycloheptane derivative featuring a cyclopropylmethoxy substituent. Its molecular formula is C₁₁H₁₉BrO, with a molecular weight of 247.18 g/mol. The compound combines a seven-membered cycloheptane ring with a bromine atom and a cyclopropylmethoxy group (–OCH₂C₃H₅) at positions 1 and 2, respectively. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals or materials science. The bromine atom acts as a reactive site for nucleophilic substitution, while the cyclopropylmethoxy group may influence solubility and steric interactions .
Properties
Molecular Formula |
C11H19BrO |
|---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
1-bromo-2-(cyclopropylmethoxy)cycloheptane |
InChI |
InChI=1S/C11H19BrO/c12-10-4-2-1-3-5-11(10)13-8-9-6-7-9/h9-11H,1-8H2 |
InChI Key |
ORXRVBKYTKIGHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)Br)OCC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)cycloheptane typically involves the bromination of 2-(cyclopropylmethoxy)cycloheptane. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process requires careful handling due to the reactivity of bromine and the need to control the reaction temperature and time to achieve the desired product with high purity .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of organic solvents and catalysts to facilitate the reaction. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for research purposes .
Chemical Reactions Analysis
1-Bromo-2-(cyclopropylmethoxy)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cycloheptane derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding cycloheptane derivative without the bromine atom.
Oxidation Reactions: Oxidizing agents can convert the cyclopropylmethoxy group into other functional groups, such as aldehydes or carboxylic acids.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Bromo-2-(cyclopropylmethoxy)cycloheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, to investigate their functions and interactions.
Medicine: Research into the potential therapeutic applications of derivatives of this compound is ongoing. It may serve as a precursor for the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)cycloheptane involves its interaction with molecular targets through its bromine and cyclopropylmethoxy groups. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropylmethoxy group can undergo various transformations, affecting the compound’s overall reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Key Observations :
- Aromaticity : The benzene derivative (C₁₀H₁₁BrO) benefits from aromatic stabilization, unlike the aliphatic cycloheptane and cyclohexane analogs.
- Steric Effects : The cyclopropylmethoxy group in all three cyclic compounds imposes steric hindrance, which may slow reaction kinetics compared to linear bromoalkanes like 2-bromoheptane.
Physical Properties
Notes:
- Estimated values for the target compound are based on trends from similar bromoalkanes and cycloheptane derivatives .
- The higher molecular weight of the cycloheptane derivative suggests a higher boiling point than its cyclohexane analog.
- Cycloheptane itself is a flammable liquid (NFPA rating: 3), and brominated derivatives likely share similar hazards .
Reactivity
- Nucleophilic Substitution : The bromine atom in this compound is susceptible to SN2 reactions, similar to 2-bromoheptane but with reduced rates due to steric hindrance from the cycloheptane ring and cyclopropylmethoxy group .
- Thermal Stability : Cycloheptane derivatives are less thermally stable than cyclohexane analogs due to ring strain, necessitating careful temperature control during reactions .
Biological Activity
1-Bromo-2-(cyclopropylmethoxy)cycloheptane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula: C10H15BrO
- Molecular Weight: 229.13 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its interactions with various biological targets. Research indicates that this compound may exhibit:
- Antimicrobial properties: Preliminary studies suggest that it has the potential to inhibit the growth of certain bacterial strains.
- Anticancer effects: Investigations into its cytotoxicity against cancer cell lines have shown promising results, indicating a possible role in cancer therapy.
- Neuroprotective effects: Some studies have hinted at its ability to protect neuronal cells from oxidative stress.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- The presence of the bromine atom may enhance the compound's reactivity, allowing it to interact with various biological macromolecules.
- The cyclopropylmethoxy group could influence the compound's lipophilicity, affecting its absorption and distribution in biological systems.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound possesses moderate antibacterial activity.
Study 2: Cytotoxicity Against Cancer Cell Lines
In another study, the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The results demonstrated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
At higher concentrations, a significant reduction in cell viability was observed, indicating potential anticancer properties.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds was conducted:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| This compound | Moderate | ~50 µM |
| Cycloheptanone | Low | ~100 µM |
| Cyclopropylmethylbromide | High | ~30 µM |
This comparison highlights that while this compound shows moderate activity, other compounds may exhibit stronger effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
